1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol
Description
1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a cyclohexyl group, a piperazine ring, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O3/c1-27(23-6-4-3-5-7-23)19-24(30)20-32-25-11-10-22(16-26(25)31-2)18-29-14-12-28(13-15-29)17-21-8-9-21/h10-11,16,21,23-24,30H,3-9,12-15,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBPSFLDHAOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC3)OC)O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the cyclohexyl and methoxyphenoxy groups. Common reagents used in these reactions include cyclohexylamine, piperazine, and methoxyphenol. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of receptor binding and signal transduction.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: A related compound with a similar piperazine structure, used in various chemical and pharmaceutical applications.
Cyclohexylamine: A simpler compound with a cyclohexyl group, used as a building block in organic synthesis.
Methoxyphenol: A compound with a methoxyphenoxy group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
